N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure, which includes a benzodioxin ring fused with a thiophene sulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiophene-2-sulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction is carried out under controlled pH conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide involves the inhibition of specific enzymes and molecular targets. For instance, it can inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer’s disease . Additionally, the compound may interact with other molecular pathways, contributing to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its benzene-based counterparts. This uniqueness can influence its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C12H11NO4S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO4S2/c14-19(15,12-2-1-7-18-12)13-9-3-4-10-11(8-9)17-6-5-16-10/h1-4,7-8,13H,5-6H2 |
InChI Key |
FUFDOFLEKZHCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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